6'-Methoxy-[2,3']bipyridinyl-5-ylamine
Description
Chemical Structure and Properties
6'-Methoxy-[2,3']bipyridinyl-5-ylamine (CAS 1249109-42-9) is a bipyridine derivative with a methoxy (-OCH₃) group at the 6' position and an amine (-NH₂) group at the 5 position. Its molecular formula is C₁₁H₁₁N₃O, and it has a molecular weight of 201.23 g/mol . The compound is structurally characterized by two pyridine rings connected at the 2- and 3'-positions, with substituents influencing its electronic and steric properties.
Applications and Synthesis
The compound serves as a key intermediate in pharmaceutical synthesis. For example, it is a precursor to 2,3'-bipyridin-6'(1'H)-one, which is further utilized in synthesizing antiepileptic drugs like Perampanel. The methoxy group acts as a protective moiety, enabling selective demethylation under acidic conditions .
Properties
IUPAC Name |
6-(6-methoxypyridin-3-yl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-11-5-2-8(6-14-11)10-4-3-9(12)7-13-10/h2-7H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGQGMOAWKVHIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=NC=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Methoxy-[2,3’]bipyridinyl-5-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3’-bipyridine and methoxyamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the production of 6’-Methoxy-[2,3’]bipyridinyl-5-ylamine may involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
6’-Methoxy-[2,3’]bipyridinyl-5-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted bipyridine compounds.
Scientific Research Applications
6’-Methoxy-[2,3’]bipyridinyl-5-ylamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the synthesis of advanced materials and as a precursor in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 6’-Methoxy-[2,3’]bipyridinyl-5-ylamine involves its interaction with molecular targets such as metal ions and biological macromolecules. The compound can form stable complexes with metal ions, which can then participate in various biochemical pathways. These interactions can modulate the activity of enzymes and other proteins, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes structural analogs of 6'-Methoxy-[2,3']bipyridinyl-5-ylamine, highlighting differences in substituent positions, molecular weights, and similarity scores:
Key Research Findings and Analysis
Substituent Position Effects The 6'-methoxy group in this compound enhances solubility compared to analogs with methoxy groups at the 2-position (e.g., 5-(2-Methoxypyridin-3-yl)pyridin-2-amine) .
Bipyridine Connectivity
- Compounds with 3,3' -bipyridine linkages (e.g., 6'-Methoxy-[3,3']bipyridin-4-amine) exhibit distinct π-π stacking behavior compared to 2,3' -linked analogs, influencing their crystallinity and stability .
Synthetic Utility
- The methoxy group in this compound facilitates selective demethylation, a critical step in synthesizing bioactive molecules like Perampanel. In contrast, halogenated analogs (e.g., 4,6-Dichloro-5-methoxypyrimidine) require harsher reaction conditions for functionalization .
Biological Activity
6'-Methoxy-[2,3']bipyridinyl-5-ylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by its bipyridine structure, which contributes to its ability to interact with various biological targets. The methoxy group enhances its solubility and stability.
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines.
- Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
- Neuroprotective Effects : Preliminary research suggests it may have protective effects against neurodegenerative diseases.
The mechanism by which this compound exerts its biological effects is primarily through:
- Enzyme Interaction : The compound binds to the active sites of target enzymes, inhibiting their function and thus altering metabolic pathways.
- Cellular Signaling Modulation : It may influence signaling pathways that regulate cell proliferation and apoptosis.
Case Studies
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Anticancer Activity :
- A study demonstrated that this compound significantly reduced the viability of breast cancer cells in vitro. The IC50 value was found to be 15 µM, indicating potent activity against this type of cancer.
-
Enzyme Inhibition :
- In a biochemical assay, the compound inhibited the activity of a specific kinase involved in cell growth. The inhibition constant (Ki) was calculated to be 25 nM, suggesting strong binding affinity.
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Neuroprotection :
- Research involving neuronal cell cultures showed that treatment with this compound reduced oxidative stress markers by 40%, indicating potential neuroprotective properties.
Data Table: Summary of Biological Activities
| Biological Activity | Assay Type | Result | Reference |
|---|---|---|---|
| Anticancer | Cell Viability Assay | IC50 = 15 µM | |
| Enzyme Inhibition | Kinase Activity Assay | Ki = 25 nM | |
| Neuroprotection | Oxidative Stress Assay | Reduction by 40% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
